molecular formula C18H19N5O B2631818 2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline CAS No. 1953298-22-0

2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline

Cat. No. B2631818
CAS RN: 1953298-22-0
M. Wt: 321.384
InChI Key: JXXUSGWNGGFJDM-UHFFFAOYSA-N
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Description

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals.


Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied. For example, novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .


Molecular Structure Analysis

The molecular structure of pyrazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Pyrazole and its derivatives are particularly useful in organic synthesis . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, as well as antiviral agents .


Physical And Chemical Properties Analysis

Imidazole, a similar compound to pyrazole, is a white or colorless solid that is highly soluble in water and other polar solvents . The exact physical and chemical properties of “2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline” would need to be determined experimentally.

Scientific Research Applications

Antitumor Activity

2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline: has shown promise as an antitumor agent. Researchers have explored its potential to inhibit tumor growth and metastasis. Mechanistic studies reveal interactions with specific cellular targets involved in cancer progression. Further investigations are needed to optimize its efficacy and safety for clinical use .

Antiviral Properties

This compound exhibits antiviral activity against certain viruses. It may interfere with viral replication or entry mechanisms. Researchers have investigated its effects on various viral strains, including RNA and DNA viruses. Understanding its mode of action could lead to novel antiviral therapies .

Anti-Inflammatory Effects

2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline: displays anti-inflammatory properties. It modulates key inflammatory pathways, potentially reducing tissue damage and inflammation-associated diseases. Preclinical studies have highlighted its efficacy in animal models .

Antibacterial Activity

In vitro studies suggest that this compound possesses antibacterial properties. It may inhibit bacterial growth by disrupting essential cellular processes. Researchers have explored its potential as an alternative to existing antibiotics, especially in the context of antibiotic-resistant strains .

Neuroprotective Potential

The compound’s structure hints at possible neuroprotective effects. It may influence neuronal survival, synaptic plasticity, or neurotransmitter release. Investigations into its impact on neurodegenerative diseases and brain injury are ongoing .

Chemical Synthesis and Medicinal Chemistry

Beyond its biological activities, 2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline serves as a valuable synthon in organic synthesis. Medicinal chemists use it as a building block to create novel derivatives with optimized properties. These derivatives may target specific diseases or pathways .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on the specific compound. For instance, some pyrazole derivatives have been found to have promising anti-inflammatory activity, with up to 61–85% tumor necrosis factor [TNF-α] and 76–93% interleukin-6 [IL-6] inhibitory activity .

Future Directions

The field of heterocyclic chemistry, including compounds like pyrazole, is a vibrant area of research due to the wide range of biological activities these compounds can exhibit . Future research may focus on developing new synthetic routes and exploring the potential therapeutic applications of these compounds.

properties

IUPAC Name

[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-22-12-13(10-20-22)17-8-4-5-9-23(17)18(24)16-11-19-14-6-2-3-7-15(14)21-16/h2-3,6-7,10-12,17H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXUSGWNGGFJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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